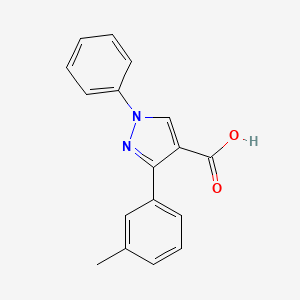

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)16-15(17(20)21)11-19(18-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHBQSXNGUQFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been found to inhibit the proliferation of various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Properties

The compound has shown efficacy against a range of microbial pathogens. A study highlighted that pyrazole derivatives possess antimicrobial activity, which can be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways . This makes them potential candidates for developing new antibiotics.

3. Anti-inflammatory Effects

Research has indicated that certain pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly useful in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

1. Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various phytopathogenic fungi. A study reported that derivatives of pyrazole carboxylic acids demonstrated significant antifungal activity, outperforming traditional fungicides like boscalid in some cases . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal efficacy.

2. Insecticidal Properties

Research has also explored the insecticidal potential of pyrazole derivatives, indicating that they can be effective against agricultural pests. The mechanisms often involve neurotoxic effects on insects, disrupting their normal physiological functions .

Material Science Applications

1. Building Blocks for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The ability to modify the pyrazole structure allows for the development of new compounds with tailored properties.

2. Supramolecular Chemistry

The compound's ability to form hydrogen bonds makes it a candidate for supramolecular chemistry applications. Its interactions can lead to the formation of complex structures that are useful in drug delivery systems and nanotechnology .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Agricultural | Fungicidal | Outperforms traditional fungicides |

| Insecticidal | Disrupts physiological functions in pests | |

| Material Science | Building Blocks | Used in synthesis of complex molecules |

| Supramolecular Chemistry | Forms hydrogen-bonded structures |

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

- Halogenated Derivatives : The 4-chlorophenyl analog (CAS: 372107-14-7) exhibits a higher molecular weight (298.73 vs. 278.31) and increased lipophilicity, making it more suitable for hydrophobic target binding .

- Heterocyclic Substituents : The furan-containing derivative (CAS: 956742-31-7) offers improved solubility due to the oxygen-rich furan ring, which is advantageous in drug formulation .

Functional Group Modifications

Key Findings :

- Trifluoromethyl Derivatives : The CF₃-substituted compound (CAS: 98534-81-7) exhibits superior metabolic stability, a critical feature in agrochemical design .

- Amide Derivatives : Low yield (19%) in imidazole-containing amides highlights challenges in coupling reactions, necessitating optimized conditions (e.g., TBTU/DIPEA) .

Heterocyclic Hybrids

Biological Activity

3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C17H16N2O2

- CAS Number : 956387-03-4

- Physical State : Solid

- Melting Point : 145-149 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process includes the formation of the pyrazole ring followed by carboxylation at the 4-position. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in enhancing reaction efficiency and reducing environmental impact .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a similar pyrazole scaffold. For instance, derivatives containing the 1H-pyrazole structure have demonstrated significant inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers . The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of microtubule assembly.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Apoptosis induction |

| Similar derivatives | HepG2 | 5.0 | Microtubule destabilization |

In vitro studies showed that at concentrations as low as 1 µM, these compounds could induce morphological changes indicative of apoptosis and enhance caspase-3 activity significantly .

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, some derivatives have shown selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects .

| Compound | COX Inhibition | Selectivity Index |

|---|---|---|

| This compound | Moderate | >8 |

Case Studies

- Breast Cancer Study : A study evaluated the effect of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

- Inflammation Model : In a carrageenan-induced rat paw edema model, derivatives were tested for their anti-inflammatory efficacy. The results showed that certain compounds exhibited significant edema reduction comparable to standard anti-inflammatory drugs like diclofenac .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding affinities of pyrazole derivatives to target proteins involved in cancer progression and inflammation. These studies suggest that the compound can effectively bind to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cancer cell division .

Q & A

Q. What are the established synthetic routes for 3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and substituted aldehydes. For example, a related derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by basic hydrolysis to yield the carboxylic acid . Key parameters include:

- Catalysts : Use of DMF-DMA as a cyclizing agent.

- Temperature : Reactions often proceed at 80–100°C under reflux.

- Workup : Acidic or basic hydrolysis to isolate the carboxylic acid.

Data Table : Comparison of Yields in Similar Syntheses

| Precursor System | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate + phenylhydrazine | DMF-DMA | 80 | 72 | |

| Chloropyrazole + phenol derivatives | K₂CO₃ | 120 | 65 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of:

- ¹H-NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 274 for C₁₇H₁₄N₂O₂) .

- X-ray Crystallography : For unambiguous confirmation of substituent positions (e.g., phenyl vs. methylphenyl groups) .

Advanced Research Questions

Q. How does the substituent pattern on the pyrazole ring influence biological activity, and what computational tools can predict structure-activity relationships (SAR)?

Methodological Answer: Substituent effects are studied by synthesizing analogs (e.g., 3-(2-methoxyphenyl) or 3-(difluoromethyl) derivatives) and testing their bioactivity. For example:

- Fluorinated analogs (e.g., 3-(difluoromethyl)-1-methyl derivatives) show enhanced metabolic stability due to fluorine’s electronegativity .

- Methoxy groups may improve solubility but reduce binding affinity in hydrophobic pockets .

Computational Tools : - Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Docking : To simulate interactions with target proteins (e.g., mTOR for anticancer activity) .

Q. How can contradictory data in literature regarding the compound’s anti-inflammatory vs. ulcerogenic effects be resolved?

Methodological Answer: Contradictions arise from differences in:

- Dosage : Higher doses (e.g., >50 mg/kg in rodents) may trigger ulcerogenic effects, masking anti-inflammatory benefits .

- Assay Systems : In vitro COX-2 inhibition vs. in vivo cytokine profiling.

Resolution Strategy : - Dose-Response Studies : Test multiple concentrations in both in vitro (e.g., RAW264.7 cells) and in vivo (e.g., carrageenan-induced edema models) .

- Metabolite Analysis : Identify active metabolites (e.g., methyl ester derivatives) that may contribute to toxicity .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological applications?

Methodological Answer:

Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Regioselectivity : Competing pathways during cyclization can lead to byproducts. Mitigation strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to direct substituent positioning .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers .

Data Contradiction Analysis

Q. Why do some studies report strong antibacterial activity while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

- Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) differences in membrane permeability .

- Testing Protocols : Broth microdilution (MIC) vs. disk diffusion assays.

Recommendations : - Standardize testing using CLSI guidelines.

- Include positive controls (e.g., ciprofloxacin) and assess membrane disruption via SEM .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.